molecular formula C16H23NO4S B2618390 N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 1351659-62-5

N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2618390
CAS No.: 1351659-62-5
M. Wt: 325.42
InChI Key: XRJJCAAFBQILRH-UHFFFAOYSA-N
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Description

N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a sulfonamide derivative featuring a tetrahydronaphthalene core substituted at the 2-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a (4-hydroxyoxan-4-yl)methyl moiety, introducing a hydroxytetrahydrofuran (oxane) ring. The hydroxytetrahydrofuran group may enhance solubility or modulate binding interactions compared to simpler alkyl or aryl substituents .

Properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4S/c18-16(7-9-21-10-8-16)12-17-22(19,20)15-6-5-13-3-1-2-4-14(13)11-15/h5-6,11,17-18H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJJCAAFBQILRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3(CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multiple steps, including the formation of the hydroxyoxan ring and the sulfonamide group. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity. For example, the hydroxyoxan ring can be synthesized through a cyclization reaction, while the sulfonamide group can be introduced via sulfonation followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is structurally analogous to other tetrahydronaphthalene derivatives, differing primarily in the nature of substituents and their biological implications. Key structural analogs include:

Compound Name Substituent Features Key Structural Differences Reference
Target Compound (4-hydroxyoxan-4-yl)methyl-sulfonamide Hydroxytetrahydrofuran group enhances polarity and hydrogen-bonding potential.
N-[2-Methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Thiazolo-pyridinyl aromatic system Bulky heterocyclic substituent may improve receptor selectivity but reduce solubility.
N-[4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide Carboxamide linked to pyrimidine sulfamoyl group Carboxamide instead of sulfonamide; pyrimidine enhances π-π stacking in hydrophobic pockets.
Pyrazolopyridine derivatives (e.g., Compound 5a) Pyrazolopyridine fused to tetrahydronaphthalene Nitrogen-rich heterocycle increases antioxidant activity.

Key Research Findings and Trends

  • Structure-Activity Relationships (SAR) :
    • Sulfonamide vs. Carboxamide : Sulfonamides (target compound, ) generally exhibit stronger enzyme inhibition (e.g., carbonic anhydrase), while carboxamides () are more metabolically stable .
    • Heterocyclic Substituents : Pyrazolopyridines () and thiazolo-pyridines () enhance anticancer and antioxidant activities but may increase toxicity risks .
  • Metabolic Stability : The hydroxytetrahydrofuran group in the target compound may undergo glucuronidation, reducing its half-life compared to methylpyrimidine derivatives () .

Biological Activity

N-[(4-hydroxyoxan-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and neurological disorders. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Chemical Formula : C₁₃H₁₅N₃O₃S
  • Molecular Weight : 281.34 g/mol

The structural attributes contribute to its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that compounds related to tetrahydronaphthalene exhibit significant antitumor activity. For instance, a derivative of tetrahydronaphthalene was evaluated for its effects on various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT-116 (colon cancer), MCF-7 (breast cancer)
  • Results :
    • The compound showed IC₅₀ values of 6.02 µM (HepG2), 8.45 µM (HCT-116), and 6.28 µM (MCF-7) .
    • Low cytotoxicity was observed in normal cells with IC₅₀ values of 51.78 µM (WI38) and 42.36 µM (WISH) .

The mechanism by which this compound exerts its antitumor effects includes:

  • Inhibition of Tubulin Polymerization : The compound demonstrated an IC₅₀ value of 3.64 μM against tubulin polymerization, indicating a strong interaction with microtubule dynamics.
  • Induction of Apoptosis : It was found to significantly increase caspase-3 levels in HepG2 and HCT-116 cells, suggesting apoptosis as a primary mode of cell death.
  • Cell Cycle Arrest : The compound caused an accumulation of cancer cells in the G2/M phase, indicating interference with cell cycle progression .

Neuroprotective Effects

In addition to its antitumor properties, related tetrahydronaphthalene derivatives have shown promise in neuroprotection:

  • In a Parkinson's disease model, certain derivatives exhibited the ability to reverse locomotor deficits in reserpinized rats .
  • These compounds were characterized as dopamine D2/D3 receptor agonists, with EC₅₀ values indicating potent receptor activation (D2 = 4.51 nM; D3 = 1.58 nM) .

Case Studies

A notable study investigated the effects of tetrahydronaphthalene derivatives on cancer cell lines and their potential neuroprotective properties:

CompoundCell LineIC₅₀ (µM)Mechanism
Tetrahydronaphthalene derivativeHepG26.02Tubulin inhibition, apoptosis
Tetrahydronaphthalene derivativeHCT-1168.45Cell cycle arrest
Tetrahydronaphthalene derivativeMCF-76.28Apoptosis induction
Neuroprotective derivativeReserpine model-D2/D3 receptor agonism

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